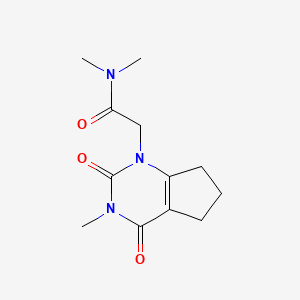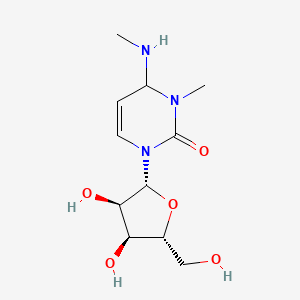
N,3-Dimethyl-3,4-dihydrocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-Dimethyl-3,4-dihydrocytidine is a synthetic nucleoside analog that has garnered interest in various fields of scientific research. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. The modification of the cytidine structure by adding methyl groups at the N and 3 positions results in this compound, which exhibits unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-3,4-dihydrocytidine typically involves the alkylation of cytidine derivatives. One common method includes the reaction of cytidine with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,3-Dimethyl-3,4-dihydrocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in alcohol or ether solvents.
Substitution: Nucleophiles such as halides or amines; reactions are performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds. Substitution reactions result in the formation of various substituted nucleoside analogs.
Applications De Recherche Scientifique
N,3-Dimethyl-3,4-dihydrocytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating gene expression and RNA function.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of nucleoside-based pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of N,3-Dimethyl-3,4-dihydrocytidine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. The methyl groups may hinder the proper base pairing and replication processes, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The compound may also interact with specific enzymes and molecular pathways involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: The parent compound of N,3-Dimethyl-3,4-dihydrocytidine, lacking the methyl modifications.
5-Methylcytidine: Another modified nucleoside with a methyl group at the 5 position.
2’-O-Methylcytidine: A nucleoside analog with a methyl group at the 2’ position of the ribose sugar.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike other methylated cytidine analogs, the dual methylation at the N and 3 positions provides a unique steric and electronic environment that can influence its interactions with biological molecules and its overall stability.
Propriétés
Numéro CAS |
52980-85-5 |
|---|---|
Formule moléculaire |
C11H19N3O5 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-4-(methylamino)-4H-pyrimidin-2-one |
InChI |
InChI=1S/C11H19N3O5/c1-12-7-3-4-14(11(18)13(7)2)10-9(17)8(16)6(5-15)19-10/h3-4,6-10,12,15-17H,5H2,1-2H3/t6-,7?,8-,9-,10-/m1/s1 |
Clé InChI |
UGMOZCNKWJTKFJ-HXURKHJASA-N |
SMILES isomérique |
CNC1C=CN(C(=O)N1C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
CNC1C=CN(C(=O)N1C)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



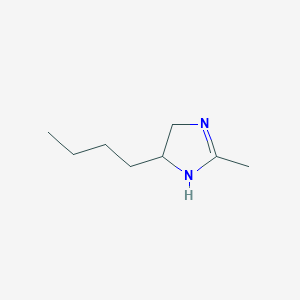
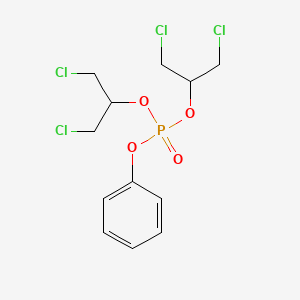


![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
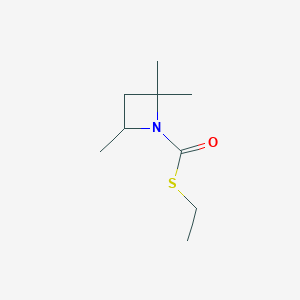
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)

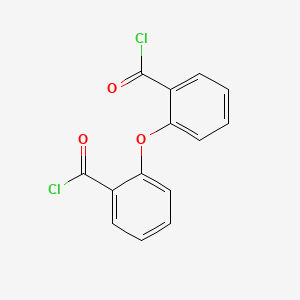
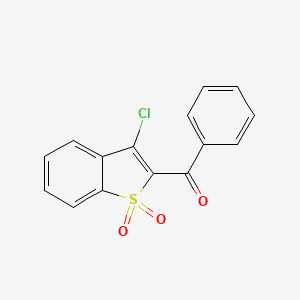

![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
